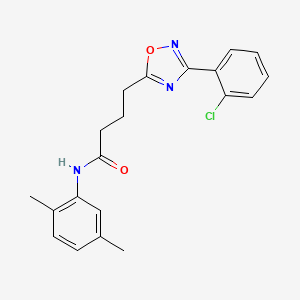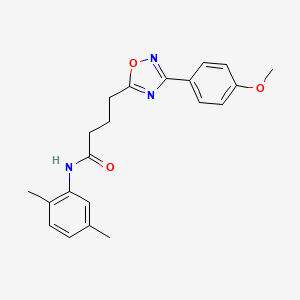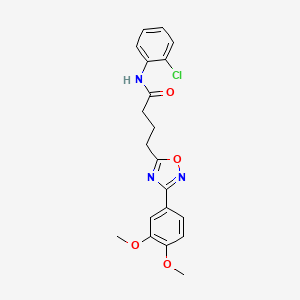
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as an agonist at the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function, memory, and other physiological processes. Activation of the α7 nAChR by N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide leads to increased release of certain neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects, including increased release of acetylcholine, dopamine, and glutamate, as well as increased blood flow to the brain. N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the expression of certain genes involved in cognitive function and memory.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nAChR, as well as its ability to cross the blood-brain barrier. However, N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide also has limitations, including its short half-life and potential for toxicity at high doses.
Future Directions
For N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research include further studies of its potential therapeutic applications, as well as investigations into the underlying mechanisms of its effects on cognitive function and memory. In addition, future research may focus on developing novel N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine to yield N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-amine. This intermediate is then reacted with 4-bromobutanoyl chloride in the presence of triethylamine to yield N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction. N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antipsychotic effects in animal models of schizophrenia. N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential as a smoking cessation aid, as it has been shown to reduce nicotine self-administration in animal models.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-26-16-11-10-13(12-17(16)27-2)20-23-19(28-24-20)9-5-8-18(25)22-15-7-4-3-6-14(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUVDWVKTGZUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


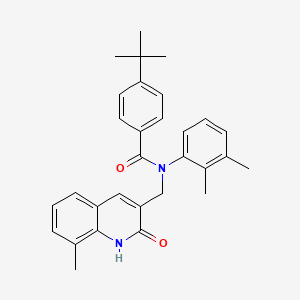


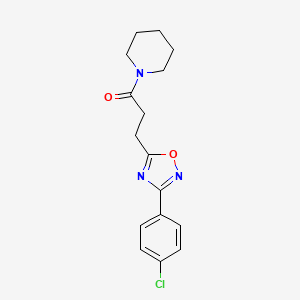
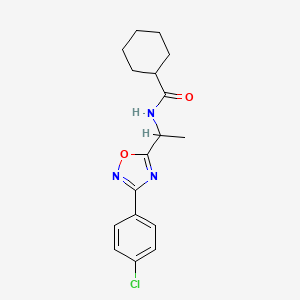
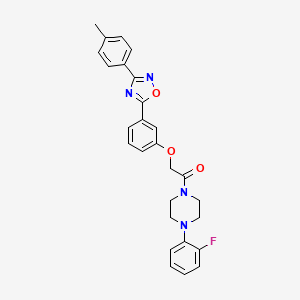

![4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
